Diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)
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Overview
Description
“Diacetato{®-(-)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II)” is a complex compound. It is a yellow to brown powder .
Physical and Chemical Properties Analysis
This compound is a yellow to brown powder . It has a molecular weight of 1370.75 . The melting point is greater than 100°C . It is insoluble in water .Scientific Research Applications
Catalytic Applications
Transition metal complexes, including those based on ruthenium, play a pivotal role in catalytic applications, particularly in the kinetic resolution of racemates. This process is critical for the production of enantiopure compounds, which are of immense importance in asymmetric synthesis. Research has shown that non-enzymatic kinetic resolution using chiral catalysts offers high enantioselectivity and yield, underscoring the potential of ruthenium complexes in synthetic organic chemistry (Pellissier, 2011).
Medicinal Chemistry
Ruthenium complexes exhibit promising activity against various types of cancers, displaying fewer side effects compared to traditional platinum-based drugs. The structural diversity of arene ruthenium complexes allows for significant activity tuning by modifying ligands, which can lead to the development of new anticancer agents. This area of research highlights the therapeutic potential of ruthenium complexes in oncology, with studies exploring their bioactivity and interaction with biological molecules (Amarasinghe & Perera, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound, also known as Diacetato{®-(-)-5,5’-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4’-bi-1,3-benzodioxole}ruthenium(II) or Ru(OAc)2[®-dtbm-segphos], is the catalysis of asymmetric hydrogenation reactions . This compound is a ruthenium catalyst that is used in organic synthesis reactions, particularly in asymmetric catalysis .
Mode of Action
The compound interacts with its targets by facilitating the transfer of hydrogen atoms in a highly selective manner. This is achieved through the unique structure of the compound, which allows it to bind to specific substrates and orient them in a way that favors the formation of one enantiomer over the other .
Biochemical Pathways
The compound affects the biochemical pathway of asymmetric hydrogenation . This process involves the addition of hydrogen (H2) across a double bond in a molecule, resulting in the formation of a new single bond. The compound acts as a catalyst, lowering the energy barrier for this reaction and increasing its rate .
Pharmacokinetics
It is known to be air sensitive .
Result of Action
The result of the compound’s action is the efficient and selective production of one enantiomer of a molecule over the other. This is particularly valuable in the production of pharmaceuticals, where the biological activity of a drug can be dependent on its chirality .
Properties
IUPAC Name |
[4-[5-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane;ruthenium(2+);diacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H100O8P2.2C2H4O2.Ru/c1-67(2,3)47-33-43(34-48(61(47)75-25)68(4,5)6)83(44-35-49(69(7,8)9)62(76-26)50(36-44)70(10,11)12)57-31-29-55-65(81-41-79-55)59(57)60-58(32-30-56-66(60)82-42-80-56)84(45-37-51(71(13,14)15)63(77-27)52(38-45)72(16,17)18)46-39-53(73(19,20)21)64(78-28)54(40-46)74(22,23)24;2*1-2(3)4;/h29-40H,41-42H2,1-28H3;2*1H3,(H,3,4);/q;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSINPYBMMRUEE-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)C7=CC(=C(C(=C7)C(C)(C)C)OC)C(C)(C)C)C8=CC(=C(C(=C8)C(C)(C)C)OC)C(C)(C)C.[Ru+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H106O12P2Ru |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1398.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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